KN-93 Phosphate
Overview
Description
KN-93 Phosphate is a potent and selective inhibitor of Ca 2+ /calmodulin-dependent kinase II (CaMKII) with a K i value of 370 nM . It inhibits both the α- and β-subunits of CaMKII and does not have significant effects on cAMP-dependent protein kinase, Ca 2+ /phospholipid-dependent protein kinase, myosin light chain kinase, or Ca 2+ phosphodiesterase activity .
Molecular Structure Analysis
The molecular formula of KN-93 Phosphate is C26H32ClN2O8PS . The molecular weight is 599.03 . The chemical name is N - [2- [ [ [ ( E )-3- (4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N- (2-hydroxyethyl)-4-methoxybenzenesulfonamide;phosphoric acid .Chemical Reactions Analysis
The specific chemical reactions involving KN-93 Phosphate are not detailed in the search results .Scientific Research Applications
- KN-93 specifically targets CaMK-II, a multifunctional enzyme involved in various cellular processes. By inhibiting CaMK-II, KN-93 modulates intracellular calcium signaling, which impacts cell growth, differentiation, and apoptosis .
- In pancreatic islets of Langerhans, KN-93 suppresses glucose-induced and forskolin-stimulated insulin release. Its action on CaMK-II affects the insulin secretion pathway, making it relevant for diabetes research .
- KN-93 induces G₁ cell cycle arrest and apoptosis in NIH 3T3 cells. Researchers have explored its potential as an anti-cancer agent due to its impact on cell proliferation and survival .
- KN-93 has been investigated for its effects on neurotransmitter systems. For instance, it reduces dopamine content in PC12h cells, suggesting a role in neuronal function and neurotransmission .
- CaMK-II is essential for synaptic plasticity and memory formation. KN-93’s impact on CaMK-II activity could be relevant in understanding learning and memory processes .
CaMK-II Inhibition
Insulin Release Regulation
Cell Cycle Arrest and Apoptosis
Neurotransmitter Regulation
Neuronal Plasticity and Memory
Safety And Hazards
KN-93 Phosphate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation . It is suspected of causing genetic defects and damaging fertility or the unborn child .
Future Directions
properties
IUPAC Name |
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;phosphoric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O4S.H3O4P/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;1-5(2,3)4/h3-16,30H,17-20H2,1-2H3;(H3,1,2,3,4)/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKJTPOXLIILMB-IPZCTEOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN2O8PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
KN-93 Phosphate | |
CAS RN |
1188890-41-6 | |
Record name | Benzenesulfonamide, N-[2-[[[(2E)-3-(4-chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxy-, phosphate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188890-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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